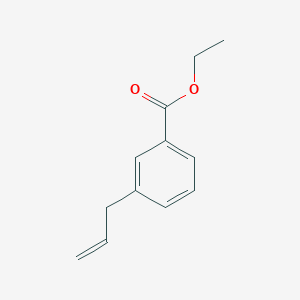

3-(3-Carboethoxyphenyl)-1-propene

Description

3-(3-Carboethoxyphenyl)-1-propene (CAS: ethyl 3-(2-propenyl)benzoate) is an organic compound featuring a phenyl ring substituted with a carboethoxy (COOEt) group at the meta position, linked to a propenyl chain. This structure combines aromaticity with the reactivity of an α,β-unsaturated ester, making it valuable in polymerization, organic synthesis, and pharmaceutical intermediate applications.

Properties

IUPAC Name |

ethyl 3-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLDJHHRMLFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476956 | |

| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372510-70-8 | |

| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboethoxyphenyl)-1-propene typically involves the reaction of 3-bromopropene with ethyl 3-hydroxybenzoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethyl 3-hydroxybenzoate group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce additional substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3-Carboethoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Carboethoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Carboethoxyphenyl)-1-propene with structurally related derivatives, focusing on substituent effects, physical properties, and functional applications.

Table 1: Key Compounds and Substituent Comparisons

Key Observations:

Electronic Effects :

- The carboethoxy group in this compound is electron-withdrawing, enhancing electrophilicity at the α,β-unsaturated site for nucleophilic additions (e.g., Michael additions) .

- In contrast, the hydroxyl group in 3-(p-hydroxyphenyl)-1-propene increases hydrogen-bonding capacity, influencing enzyme inhibition kinetics (V/K = 50.5 min⁻¹ mM⁻¹ vs. 2.2 for brominated analogs) .

Steric Effects :

- Bulky substituents like adamantyl (3-(1-Adamantyl)-1-propene) significantly disrupt polymer crystallinity, raising glass transition temperatures (Tg) by 30–40°C compared to phenyl analogs .

Physical Properties: Non-polar substituents (e.g., isopropyl in 3-(2-Isopropylphenyl)-1-propene) lower density (~0.871 g/cm³) compared to polar esters or hydroxylated derivatives .

Biological Activity

Structure

- Chemical Formula : C₁₂H₁₄O₂

- Molecular Weight : 206.24 g/mol

The structure features a double bond between the first and second carbon atoms of the propene chain, which is significant for its reactivity and biological interactions.

Physical Properties

- Appearance : Typically exists as a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents but has limited solubility in water.

Research indicates that 3-(3-Carboethoxyphenyl)-1-propene may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to interact with various enzymes involved in inflammatory processes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways related to inflammation and pain response.

Case Studies and Research Findings

- Anti-inflammatory Activity

-

Antimicrobial Properties

- Preliminary tests indicate that this compound shows antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Cytotoxic Effects

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α, IL-6 | |

| Antimicrobial | Activity against bacterial strains | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Medicinal Chemistry

The structural properties of this compound make it a valuable intermediate in medicinal chemistry. Its derivatives are being explored for their potential in drug development targeting inflammatory and infectious diseases.

Synthetic Applications

This compound can serve as a building block for synthesizing more complex organic molecules, particularly those aimed at pharmaceutical applications. Its reactivity allows for further functionalization, enhancing its utility in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.